2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime
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Overview
Description
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used for the oxidation of oximes to nitrile oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxime group.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.
Scientific Research Applications
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole derivatives: These compounds share the isoxazole ring structure and have similar chemical properties.
Isoxazole derivatives: Other isoxazole derivatives also exhibit biological activity and are used in various applications.
Uniqueness
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including:
- 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with suitable dipolarophiles, leading to the formation of isoxazole derivatives. The nitrile oxides can be generated in situ from oximes using oxidizing agents .
- Coupling Reactions : The synthesis may also involve coupling reactions between hydrazides and acrylic acid derivatives, followed by cyclodehydration to yield 1,3,4-oxadiazoles, which can further react to form the desired oxime .
Antimicrobial Properties
Research has indicated that this compound exhibits significant activity against various fungal pathogens and pest insects. A high-throughput screening conducted at Dow AgroSciences revealed that several compounds in its class showed promising antifungal activity .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In vitro studies demonstrated that it possesses the ability to scavenge hydroxyl radicals effectively. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and acetylcholinesterase (AChE). These findings suggest a potential role in treating conditions like inflammation and neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound's structure allows it to bind to active sites on enzymes like AChE and lipoxygenase, inhibiting their activity and thereby modulating biological pathways involved in inflammation and neurotransmission .
- Radical Scavenging : Its ability to donate electrons makes it effective in neutralizing free radicals, thus protecting cells from oxidative damage .
Case Studies
- Antifungal Activity : A study evaluated a series of isoxazole derivatives for their antifungal activity against Candida species. Among these, this compound showed significant inhibition at low concentrations, highlighting its potential as an antifungal agent .
- Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal cell death and improved survival rates. This suggests its potential application in neuroprotective therapies .
Data Summary
Property | Observation |
---|---|
Synthesis Methods | 1,3-Dipolar cycloaddition; coupling reactions |
Antimicrobial Activity | Active against fungal pathogens |
Antioxidant Activity | Effective hydroxyl radical scavenger |
Enzyme Inhibition | Inhibits lipoxygenase and AChE |
Neuroprotective Effects | Reduces neuronal cell death in oxidative stress models |
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+ |
InChI Key |
OLEAOOCHPATFCA-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C=NOC1C/C=N/O |
Canonical SMILES |
C1C=NOC1CC=NO |
Origin of Product |
United States |
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